molecular formula C11H14N4O4 B2517500 2,4-Dinitro-5-(piperidin-1-yl)aniline CAS No. 897544-63-7

2,4-Dinitro-5-(piperidin-1-yl)aniline

Cat. No. B2517500
CAS RN: 897544-63-7
M. Wt: 266.257
InChI Key: ZPSOJOFPFHVPBV-UHFFFAOYSA-N
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Description

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, 2,4-Di(piperidin-1-yl)aniline, is a solid at room temperature .

Safety and Hazards

For a related compound, 2,4-Di(piperidin-1-yl)aniline, the safety information includes hazard statements such as H302-H315-H319-H335 and precautionary statements such as P261-P305+P351+P338 .

Future Directions

Piperidine derivatives continue to be a focus of research due to their importance in drug design . Future directions may include the development of new synthesis methods, exploration of new biological targets, and the design of new drugs based on piperidine derivatives .

properties

IUPAC Name

2,4-dinitro-5-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-8-6-10(13-4-2-1-3-5-13)11(15(18)19)7-9(8)14(16)17/h6-7H,1-5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSOJOFPFHVPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitro-5-(piperidin-1-yl)aniline

CAS RN

897544-63-7
Record name 2,4-dinitro-5-(piperidin-1-yl)aniline
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